molecular formula C11H16BrNS B1399025 1-[(4-Bromothiophen-2-yl)methyl]azepane CAS No. 1250714-36-3

1-[(4-Bromothiophen-2-yl)methyl]azepane

Cat. No.: B1399025
CAS No.: 1250714-36-3
M. Wt: 274.22 g/mol
InChI Key: KNCVBUQJPKSFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromothiophen-2-yl)methyl]azepane is a chemical compound that belongs to the class of azepanes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound features a bromothiophene moiety attached to an azepane ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azepane typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-thiophene-2-carbaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using sodium borohydride in anhydrous tetrahydrofuran.

    Formation of Azepane Ring: The alcohol is then reacted with an appropriate azepane precursor under suitable conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(4-Bromothiophen-2-yl)methyl]azepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Addition Reactions: The azepane ring can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with biological macromolecules, altering their function and leading to various biological effects. The azepane ring can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-[(4-Bromothiophen-2-yl)methyl]azepane can be compared with other similar compounds, such as:

    1-[(4-Bromothiophen-2-yl)methyl]piperidine: This compound features a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.

    1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine: The pyrrolidine ring in this compound provides a different steric and electronic environment, influencing its reactivity and applications.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c12-10-7-11(14-9-10)8-13-5-3-1-2-4-6-13/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCVBUQJPKSFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromothiophen-2-yl)methyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromothiophen-2-yl)methyl]azepane
Reactant of Route 3
Reactant of Route 3
1-[(4-Bromothiophen-2-yl)methyl]azepane
Reactant of Route 4
Reactant of Route 4
1-[(4-Bromothiophen-2-yl)methyl]azepane
Reactant of Route 5
Reactant of Route 5
1-[(4-Bromothiophen-2-yl)methyl]azepane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(4-Bromothiophen-2-yl)methyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.